3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It features a cyclohexenone ring substituted with an ethoxy group at the 3-position and a pyridinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate precursors, followed by dehydration.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the cyclohexenone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone or cyclohexanol derivative.
Substitution: The ethoxy and pyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-enone: A simpler analog without the ethoxy and pyridinyl groups.
3-Ethoxycyclohex-2-enone: Lacks the pyridinyl group.
6-(Pyridin-4-yl)cyclohex-2-enone: Lacks the ethoxy group.
Uniqueness
3-Ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one is unique due to the presence of both the ethoxy and pyridinyl groups, which confer specific chemical and biological properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
113050-07-0 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.268 |
IUPAC Name |
3-ethoxy-6-pyridin-4-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c1-2-16-11-3-4-12(13(15)9-11)10-5-7-14-8-6-10/h5-9,12H,2-4H2,1H3 |
InChI Key |
VCZKOXKYADBRFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(CC1)C2=CC=NC=C2 |
Synonyms |
2-Cyclohexen-1-one,3-ethoxy-6-(4-pyridinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.